molecular formula C8H10N4O3 B13100531 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B13100531
M. Wt: 210.19 g/mol
InChI Key: VWHFRXYQJWVFHJ-UHFFFAOYSA-N
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Description

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and two ethoxy groups attached at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of 3,4-diaminofurazan with oxalic acid under specific reaction conditions. This one-step amide condensation reaction yields the desired oxadiazole-pyrazine compound. The reaction is usually carried out in an anhydrous solvent such as ethyl acetate, under reflux conditions for 40-60 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar reaction conditions could be employed in an industrial setting, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole-pyrazine compounds.

Scientific Research Applications

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in optoelectronic applications. Additionally, the compound may interact with biological targets, such as enzymes or receptors, to exert its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of ethoxy groups at the 5 and 6 positions of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts unique electronic and steric properties, distinguishing it from other similar compounds

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C8H10N4O3/c1-3-13-7-8(14-4-2)10-6-5(9-7)11-15-12-6/h3-4H2,1-2H3

InChI Key

VWHFRXYQJWVFHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=NON=C2N=C1OCC

Origin of Product

United States

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